Cas no 91144-81-9 (5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol)
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
- 1,3,4-oxadiazol-2-ol, 5-pyrazinyl-
- 5-Pyrazinyl-1,3,4-oxadiazol-2-ol
- ALBB-013606
- CS-0366961
- 5-Pyrazinyl-1,3,4-oxadiazol-2-ol, AldrichCPR
- LS-04245
- 5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one
- AKOS005174006
- 91144-81-9
- CHEMBL562521
- 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-ol
- MFCD05723092
-
- MDL: MFCD05723092
- Inchi: 1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11)
- InChI Key: XZMSQFXKJVQENL-UHFFFAOYSA-N
- SMILES: O1C(C2=NC=CN=C2)=NNC1=O
Computed Properties
- Exact Mass: 164.03342538g/mol
- Monoisotopic Mass: 164.03342538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 76.5Ų
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 063505-500mg |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 500mg |
5119CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 063505-500mg |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 500mg |
5119.0CNY | 2021-07-10 | ||
| TRC | P226950-100mg |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P226950-250mg |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | P226950-500mg |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 500mg |
$ 600.00 | 2022-06-03 | ||
| Chemenu | CM334809-1g |
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-ol |
91144-81-9 | 95%+ | 1g |
$326 | 2024-07-20 | |
| Chemenu | CM334809-5g |
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-ol |
91144-81-9 | 95%+ | 5g |
$977 | 2024-07-20 | |
| abcr | AB408506-500 mg |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB408506-1 g |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
91144-81-9 | 1 g |
€406.00 | 2023-07-19 | ||
| Chemenu | CM334809-5g |
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-ol |
91144-81-9 | 95%+ | 5g |
$830 | 2021-08-18 |
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol Suppliers
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Chemical Profile of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol (CAS No. 91144-81-9)
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol, identified by the chemical abstracts service number 91144-81-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of a pyrazine moiety in its structure enhances its potential as a building block for the development of novel therapeutic agents.
The molecular structure of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol consists of a central oxadiazole ring fused with a pyrazine ring, which is connected at the 2-position of the pyrazine ring. This unique arrangement contributes to its distinct electronic and steric properties, making it a valuable candidate for further chemical modifications and biological evaluations. The compound’s oxadiazole core is known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
In recent years, there has been a surge in research focused on developing new derivatives of oxadiazole-based compounds due to their promising biological profiles. The 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol scaffold has been extensively studied for its potential in modulating enzyme activities and interacting with biological targets. For instance, studies have shown that derivatives of this compound can inhibit the activity of certain kinases and other enzymes involved in cancer progression. This has prompted researchers to explore its efficacy in preclinical models and clinical trials.
The synthesis of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, allowing for scalable production methods. These advancements have made it feasible to conduct more comprehensive biological evaluations and drug development programs.
One of the most compelling aspects of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol is its potential as a lead compound for drug discovery. Its structural features make it amenable to modifications that can enhance its pharmacokinetic properties and target specificity. Researchers have employed computational methods such as molecular docking and virtual screening to identify promising derivatives with improved biological activity. These computational approaches have complemented experimental efforts by providing insights into the interactions between the compound and potential biological targets.
Recent studies have highlighted the therapeutic potential of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol in treating inflammatory diseases. The compound has been shown to modulate inflammatory pathways by inhibiting key mediators such as nitric oxide and prostaglandins. This mechanism of action aligns with the growing interest in developing anti-inflammatory agents that target multiple pathways simultaneously. The ability of this compound to interact with various biological targets makes it a versatile tool for investigating complex disease mechanisms.
The pharmacological profile of 5-Pyrazin-2-ylyl1 ,3 ,4 -oxadiaz ol - 2 - ol also includes potential applications in neurodegenerative disorders. Preliminary findings suggest that derivatives of this compound may protect against neuronal damage by inhibiting oxidative stress and promoting neurogenesis. These effects are particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress plays a significant role in disease progression. Further research is needed to validate these findings and explore their translational potential.
Another area of interest is the use of 5-Pyrazin - 2 - yl - 1 , 3 , 4 - ox adia z ol - 2 - ol as an intermediate in the synthesis of more complex pharmaceutical agents. Its reactive functional groups allow for further derivatization into compounds with enhanced bioavailability and targeted delivery systems. This approach has been particularly useful in developing prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
The safety profile of 5-Pyrazin - 2 - yl - 1 , 3 , 4 - ox adia z ol - 2 - ol is another critical aspect that has been evaluated through toxicological studies. Initial assessments have shown that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical development. However, comprehensive toxicological profiling is essential to ensure its safety when used in humans. Long-term studies are necessary to assess any potential side effects or adverse reactions associated with its use.
In conclusion,5-Pyrazin - 2-y llyl1 ,3 ,4 - ox adia z ol - 2 - ol (CAS No .91144 .81 .9) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities . Its potential applications in treating inflammatory diseases , neurodegenerative disorders , and other therapeutic areas make it an attractive candidate for further research . As our understanding of its pharmacological properties continues to grow , so too will its role in developing novel therapeutic agents .
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